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Compound of Interest

Compound Name: 4-Fluoro-3-isopropylaniline

CAS No.: 710351-86-3

Cat. No.: B1439345 Get Quote

4-Fluoro-3-isopropylaniline is a substituted aniline derivative that has garnered significant

interest as a versatile intermediate in the synthesis of complex organic molecules. Its utility is

particularly pronounced in the fields of agrochemicals and pharmaceuticals, where the strategic

incorporation of fluorine and lipophilic isopropyl groups can profoundly influence a molecule's

biological activity, metabolic stability, and pharmacokinetic profile.[1][2][3] This guide provides a

comprehensive overview of the chemical reactivity and stability of 4-Fluoro-3-
isopropylaniline, offering field-proven insights for researchers, scientists, and drug

development professionals aiming to leverage its unique properties.

The core structure features an aniline backbone, substituted with a fluorine atom and an

isopropyl group. This combination of an electron-withdrawing fluorine atom and an electron-

donating, sterically bulky isopropyl group, ortho to the amine, creates a unique electronic and

steric environment that dictates its reactivity and stability.

Physicochemical Properties
A clear understanding of a compound's physical properties is fundamental to its application in

synthesis, dictating choices in reaction solvents, purification methods, and storage conditions.
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Property Value Source

Molecular Formula C₉H₁₂FN [4][5]

Molecular Weight 153.20 g/mol [4][5]

Appearance Colorless to light brown liquid [6][7]

Boiling Point 214 °C at 760 mmHg [5][7]

Density 1.045 g/cm³ [7]

Flash Point 83 °C [7]

pKa (Conjugate Acid) 5.91 ± 0.32 (Predicted) [7]

LogP 2.3 (at 23°C and pH 5.59) [7]

CAS Number 70441-63-3 [4]

Synthesis and Manufacturing
The most prevalent laboratory and industrial synthesis of 4-Fluoro-3-isopropylaniline involves

the reductive amination of 4-fluoroaniline with acetone. This method is efficient and utilizes

readily available starting materials. An alternative approach begins with 4-fluoronitrobenzene,

reacting it with a compound to introduce the isopropyl group, followed by reduction of the nitro

group.[8]

Experimental Protocol: Reductive Amination Synthesis
This protocol details the synthesis of 4-Fluoro-3-isopropylaniline from 4-fluoroaniline and

acetone, a common and scalable method.[1][7][9]

Step 1: Imine Formation

To a 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer and an

ice bath, add 4-fluoroaniline (22.2 g, 0.2 mol) and glacial acetic acid (120 mL).

Stir the mixture until the aniline is fully dissolved.

Cool the solution to approximately 10°C.
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Slowly add acetone (17.6 mL, 0.24 mol) to the reaction mixture. The formation of the

corresponding imine is typically rapid.

Step 2: Reduction

While maintaining the temperature below 20°C, add sodium borohydride (9.4 g, 0.25 mol) in

small portions (batches). Causality Note: Portion-wise addition is critical to control the

exothermic reaction and prevent temperature spikes that could lead to side products.

After the final addition, allow the reaction mixture to stir at 20°C for 30-60 minutes to ensure

the reduction is complete.

Step 3: Work-up and Isolation

Pour the reaction mixture into 500 mL of ice water.

Make the aqueous solution alkaline by the dropwise addition of 50% aqueous sodium

hydroxide (approx. 120 mL), ensuring the temperature is kept below 25°C.

Transfer the mixture to a separatory funnel and extract the product with hexane (2 x 100

mL).

Combine the organic layers, wash with a saturated sodium chloride solution, and dry over

anhydrous magnesium sulfate.

Step 4: Purification

Evaporate the solvent under reduced pressure to yield the crude product as a clarified liquid.

Purify the crude product by vacuum distillation. Collect the fraction with a boiling point of

40°C at 0.5 mmHg to obtain the final product (typical yield: ~71%).[1][7]

Synthesis Workflow Diagram
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Reactants & Reagents
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Caption: Reductive amination workflow for 4-Fluoro-3-isopropylaniline.

Reactivity Profile: A Tale of Three Functional Groups
The reactivity of 4-Fluoro-3-isopropylaniline is governed by the interplay between the

nucleophilic amino group and the electronic effects of the fluoro and isopropyl substituents on

the aromatic ring.
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Amino Group (-NH₂): As a primary aromatic amine, this group is a potent activating, ortho-,

para-director for electrophilic aromatic substitution. It is also nucleophilic and readily

undergoes reactions such as acylation, alkylation, and diazotization.

Fluoro Group (-F): Fluorine is the most electronegative element, exerting a strong electron-

withdrawing inductive effect (-I). However, it also has a lone pair that can participate in

resonance, leading to a weak electron-donating mesomeric effect (+M). Overall, it is

deactivating but ortho-, para-directing. The presence of fluorine can also enhance the

metabolic stability of drug candidates by blocking potential sites of oxidation.[3]

Isopropyl Group (-CH(CH₃)₂): This alkyl group is electron-donating through an inductive

effect (+I) and hyperconjugation. It is activating and ortho-, para-directing. Its steric bulk can

influence the regioselectivity of reactions by hindering access to the adjacent ortho position

(position 2).

Key Reactions and Methodologies
1. Diazotization: Gateway to Further Functionalization

The conversion of the primary amino group to a diazonium salt is one of the most powerful

transformations in aromatic chemistry.[10] The resulting diazonium salt is a versatile

intermediate that can be substituted by a wide range of nucleophiles in reactions like the

Sandmeyer and Schiemann reactions.
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1. Nitrous Acid Formation
NaNO₂ + 2HCl → HONO + NaCl + H₂O

2. Formation of Nitrosonium Ion
HONO + H⁺ ⇌ H₂O⁺-NO → H₂O + NO⁺

3. Nucleophilic Attack
Ar-NH₂ attacks NO⁺ electrophile

4. Proton Transfer & Tautomerization
Leads to a diazohydroxide

5. Formation of Diazonium Salt
Protonation and loss of H₂O

Click to download full resolution via product page

Caption: Stepwise mechanism for the formation of an aryl diazonium salt.

Step 1: Amine Dissolution: Dissolve 4-Fluoro-3-isopropylaniline (1 equivalent) in a suitable

aqueous acid (e.g., 3M HCl) with cooling in an ice-salt bath to 0-5°C. Causality Note: Low

temperatures are crucial to prevent the unstable diazonium salt from decomposing.[11]

Step 2: Nitrite Addition: Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

Add this solution dropwise to the stirred aniline solution, keeping the temperature strictly

below 5°C.

Step 3: Reaction Monitoring: The reaction is typically rapid. The resulting cold solution of the

diazonium salt can be used immediately in subsequent reactions (e.g., Sandmeyer reaction).

2. Amide Bond Formation
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The reaction of the amine with a carboxylic acid or an activated derivative (like an acyl chloride

or acid anhydride) to form an amide bond is fundamental in drug development.[12]

Step 1: Setup: Dissolve 4-Fluoro-3-isopropylaniline (1 equivalent) and a non-nucleophilic

base like triethylamine or pyridine (1.2 equivalents) in an aprotic solvent (e.g.,

dichloromethane or THF) under an inert atmosphere (nitrogen or argon). Cool the mixture to

0°C.

Step 2: Acyl Chloride Addition: Add the desired acyl chloride (1.1 equivalents), dissolved in

the same solvent, dropwise to the cooled amine solution.

Step 3: Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours,

monitoring by TLC or LC-MS until the starting amine is consumed.

Step 4: Work-up: Quench the reaction with water. Separate the organic layer, wash

sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the

organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure

to yield the crude amide, which can be purified by recrystallization or column

chromatography.

Stability and Storage
The stability of 4-Fluoro-3-isopropylaniline is a critical consideration for its handling, storage,

and use in multi-step syntheses.
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Condition Stability Profile & Remarks

Oxidation

Like many anilines, it is susceptible to air

oxidation, which can lead to discoloration (from

colorless/pale yellow to brown). The electron-

donating isopropyl group can increase the

electron density on the ring, potentially making it

more prone to oxidation compared to 4-

fluoroaniline.[13][14]

Thermal

The compound has a relatively high boiling point

(214°C) and flash point (83°C), indicating

moderate thermal stability.[7] However,

prolonged exposure to high temperatures,

especially in the presence of oxygen, should be

avoided.

pH Effects

As a base (pKa of conjugate acid ~5.91), it will

form a salt in acidic conditions.[7] It is generally

stable under moderately basic conditions but

can be sensitive to strong acids, especially at

elevated temperatures.

Light Sensitivity
Aromatic amines can be sensitive to light, which

can catalyze oxidative degradation.

Recommended Storage
For long-term stability, 4-Fluoro-3-isopropylaniline should be stored under an inert

atmosphere (nitrogen or argon) in a tightly sealed, amber glass container at 2–8 °C.[7] This

minimizes exposure to air, moisture, and light, preserving its purity and preventing degradation.

Conclusion
4-Fluoro-3-isopropylaniline is a valuable and strategically designed building block. Its

reactivity is dominated by the versatile amino group, modulated by the electronic and steric

influences of the fluoro and isopropyl substituents. A thorough understanding of its synthesis,

key transformations like diazotization and amide coupling, and stability profile is essential for its
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effective application. By following validated protocols and adhering to proper storage

conditions, researchers can reliably utilize this compound to construct complex molecular

architectures for applications ranging from crop protection to human medicine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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